3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Description
3-(4-Ethylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 4-ethylphenoxy substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its stability and solubility. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis, particularly for their role in modulating bioavailability and receptor binding .
Properties
IUPAC Name |
3-(4-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-10-3-5-11(6-4-10)14-12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJBEXEVLLLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
- Starting Materials: 4-ethylphenol and pyrrolidine.
- Key Reaction: Nucleophilic aromatic substitution or Williamson ether synthesis where the phenolic hydroxyl group is substituted by the pyrrolidine ring oxygen linkage.
- Catalysts and Conditions: Use of suitable catalysts or bases to facilitate ether bond formation; reaction conditions optimized to control temperature, solvent, and reaction time to maximize yield.
Reported Method for Analogous Compound (3-(3-Ethylphenoxy)pyrrolidine Hydrochloride)
According to commercial and research sources, the synthesis involves:
- Step 1: Reaction of 3-ethylphenol with pyrrolidine under controlled conditions, often in the presence of a base or catalyst to promote ether bond formation.
- Step 2: Isolation of the free base product.
- Step 3: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Reported yields for this process typically exceed 80% under optimized conditions, indicating efficiency and potential for scale-up.
Industrial Scale Considerations
Industrial synthesis may involve:
- Use of large-scale reactors with precise temperature control.
- Optimization of solvent systems to improve solubility and reaction rates.
- Purification steps such as crystallization or extraction to ensure high purity.
- Direct conversion to hydrochloride salt to improve stability and handling.
Detailed Reaction Conditions and Analysis
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Ethylphenol, Pyrrolidine, base/catalyst, solvent | Ether formation via nucleophilic substitution | >80 | Reaction temperature and time optimized |
| 2 | Isolation of free base | Extraction and purification | - | Purity critical before salt formation |
| 3 | Treatment with HCl | Formation of hydrochloride salt | - | Ensures compound stability |
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.
- Bases/Catalysts: Potassium carbonate or sodium hydride may be used to deprotonate the phenol and promote nucleophilic attack.
- Temperature: Typically ambient to moderate heating (25–80 °C) depending on reactivity.
Supporting Synthetic Insights from Related Pyrrolidine Compounds
- Preparation of pyrrolidine derivatives often involves protecting group strategies to control regioselectivity and stereochemistry, such as Boc-protection of amines.
- Esterification and hydrolysis steps are used to introduce or modify functional groups on the pyrrolidine ring, which may be adapted for tailoring substituents like the ethylphenoxy group.
- Analytical techniques such as GC-MS, ^1H NMR, and ^13C NMR are critical for confirming the structure and purity of intermediates and final products.
Summary of Research Findings
- The synthesis of this compound can be effectively achieved by nucleophilic substitution of 4-ethylphenol with pyrrolidine, followed by formation of the hydrochloride salt.
- Optimized reaction conditions yield high purity products with yields typically above 80%.
- Industrial scalability is feasible with appropriate control of reaction parameters and purification methods.
- Analytical verification using spectroscopic and chromatographic methods ensures compound identity and quality.
Chemical Reactions Analysis
3-(4-Ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the ethyl group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(4-Ethylphenoxy)pyrrolidine hydrochloride is utilized as an intermediate in the synthesis of more complex organic compounds. Its pyrrolidine structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Reactivity and Mechanisms
- Oxidation : The compound can undergo oxidation reactions, which can be crucial for synthesizing oxidized derivatives that may have enhanced biological activities.
- Reduction : It can also participate in reduction reactions, allowing for the formation of alcohols or amines from carbonyl precursors.
- Substitution Reactions : The pyrrolidine ring can be substituted with various functional groups, facilitating the development of new derivatives with specific properties.
Biological Research
Biological Activity and Mechanism of Action
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. Its potential biological activities include:
- Histamine H3 Receptor Modulation : The compound may exhibit antagonistic effects on histamine H3 receptors, which are involved in neurotransmitter regulation. This interaction has implications for treating conditions such as Parkinson's disease by potentially increasing dopamine levels in the brain.
- Monoamine Oxidase B Inhibition : It has shown significant inhibitory potency against monoamine oxidase B (MAO B), with IC50 values reported below 50 nM for related compounds. This inhibition is crucial for increasing dopamine concentrations, which is beneficial in neurodegenerative disorders.
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications:
- Neurological Disorders : Due to its dual-targeting capabilities affecting both histamine receptors and MAO B, it shows promise as a candidate for treating neurological conditions like Parkinson's disease.
- Case Study Insights : In vivo studies have demonstrated that administration of related compounds at doses around 3 mg/kg resulted in significant reductions in MAO B activity and increases in dopamine concentrations within the cerebral cortex and striatum of animal models.
Industrial Applications
Material Development
In addition to its roles in research and medicine, this compound is explored for its applications in developing new materials and chemical processes. Its unique chemical properties may contribute to advancements in various industrial sectors.
Table 1: Summary of Biological Activities
| Activity Type | Target | Result | Reference |
|---|---|---|---|
| Receptor Antagonism | Histamine H3R | Antagonistic effects | |
| Enzyme Inhibition | MAO B | IC50 < 50 nM | |
| Dopamine Regulation | CNS | Increased DA levels |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| This compound | Ethyl group on phenoxy ring | Potential dual-target ligand |
| 3-(4-Methylphenoxy)pyrrolidine hydrochloride | Methyl group on phenoxy ring | Variations in biological activity |
| 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride | Isopropyl group on phenoxy ring | Distinct reactivity profiles |
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride is not well-documented. like other pyrrolidine derivatives, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved would depend on the specific context of its use in research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(4-Ethylphenoxy)pyrrolidine hydrochloride with five structurally related compounds, highlighting molecular formulas, molecular weights, CAS numbers, and key properties.
Research Findings and Trends
- Stereochemical Influence: The (R)-enantiomer of 3-(2-nitrophenoxy)pyrrolidine hydrochloride () shows distinct reactivity, highlighting the role of chirality in drug design .
- Substituent Effects: Ethyl vs. trifluoromethyl: Ethyl groups enhance hydrophobicity moderately, while trifluoromethyl groups drastically increase lipophilicity and metabolic stability . Direct phenoxy vs.
Biological Activity
3-(4-Ethylphenoxy)pyrrolidine hydrochloride is an organic compound that belongs to the pyrrolidine class, characterized by its unique structure and potential biological activities. Its molecular formula is C₁₂H₁₇NO·HCl, with a molecular weight of 227.74 g/mol. This compound has garnered attention for its applications in organic synthesis, biochemical assays, and potential therapeutic uses.
The synthesis of this compound typically involves the reaction of 4-ethylphenol with pyrrolidine, often facilitated by a catalyst and solvent to optimize yield and purity. The hydrochloride form is produced by treating the resultant compound with hydrochloric acid.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to form ketones or carboxylic acids.
- Reduction : Employing reducing agents such as lithium aluminum hydride to yield alcohols or amines.
- Substitution : Nucleophilic substitution can modify the pyrrolidine ring or ethyl group.
The biological activity of this compound is not fully elucidated, but it may interact with specific enzymes or receptors, influencing various biochemical pathways. Similar pyrrolidine derivatives have been studied for their effects on inflammatory mediators and neurotransmitter systems.
Structure-Activity Relationship (SAR)
Research indicates that compounds structurally related to this compound exhibit significant biological activities. For instance, studies on related compounds have identified potent inhibitors of leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. These findings suggest that modifications in the structure can lead to enhanced biological efficacy .
In Vitro Studies
A study highlighted the dual-target activity of pyrrolidine derivatives, including those similar to this compound, showing inhibitory effects on human monoamine oxidase B (MAO B) and histamine H3 receptors. Compounds demonstrated significant inhibition of MAO B (IC₅₀ < 50 nM) while exhibiting varying affinities for H3 receptors . This dual activity suggests potential therapeutic implications for neurological disorders.
In Vivo Evaluations
In vivo studies using animal models have confirmed the antagonistic effects of certain pyrrolidine derivatives on H3 receptors, leading to changes in feeding behavior and neurotransmitter levels in the brain. For example, a related compound showed a decline in food intake and increased dopamine levels in specific brain regions following administration .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(2-Ethylphenoxy)pyrrolidine hydrochloride | Moderate | Potential anti-inflammatory properties |
| 3-(4-Methylphenoxy)pyrrolidine hydrochloride | High | Inhibitory effects on MAO B and H3 receptors |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm regiochemistry of the ethylphenoxy group and pyrrolidine ring conformation. For example, a singlet at δ 3.5–4.0 ppm may indicate pyrrolidine proton coupling .
- HPLC-UV/MS : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. A retention time shift can detect impurities like unreacted phenol .
- Melting Point : Compare with literature values (e.g., 175–177°C for a structurally similar compound) to verify crystallinity .
Advanced Consideration
Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra. For chiral purity, chiral HPLC or polarimetry is critical if stereocenters are present (e.g., S-configuration in related compounds) . LC-MS can identify trace byproducts (e.g., N-oxide derivatives) at ppm levels .
How can researchers resolve discrepancies between purity assessments using HPLC and NMR?
Advanced Research Focus
Discrepancies often arise from non-UV-active impurities (e.g., solvents, inorganic salts). For example, a Certificate of Analysis (CoA) showed 98.7% purity via HPLC but 0.2% acetone via 1H NMR . To address this:
Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify non-UV-active species.
Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to detect inorganic contaminants.
Karl Fischer Titration : Measure residual moisture, which may not appear in HPLC .
What strategies optimize the stability of this compound under experimental conditions?
Q. Basic Research Focus
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Solvent Compatibility : Avoid protic solvents (e.g., water, MeOH) for long-term storage; use anhydrous DMSO or DCM for stock solutions .
Advanced Consideration
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate degradation. Monitor via HPLC for decomposition products (e.g., free pyrrolidine or phenoxy fragments). Lyophilization may enhance stability for hygroscopic batches .
How does stereochemistry influence the pharmacological activity of pyrrolidine derivatives like this compound?
Advanced Research Focus
Stereochemistry at the pyrrolidine ring affects receptor binding. For example, (S)-enantiomers of similar compounds show higher affinity for serotonin receptors than (R)-forms . To study this:
Chiral Resolution : Use preparative chiral HPLC or enzymatic kinetic resolution.
Docking Simulations : Compare enantiomer interactions with target proteins (e.g., MDM2/p53 inhibitors) .
In Vitro Assays : Test enantiomers in cell-based models (e.g., IC50 differences in kinase inhibition) .
What are the best practices for scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify critical quality attributes (CQAs). For example, a DoE for a related compound reduced batch variability by 30% .
- Work-Up Optimization : Use liquid-liquid extraction with ethyl acetate/brine to remove unreacted phenol efficiently .
How can researchers validate analytical methods for this compound in complex matrices?
Advanced Research Focus
Follow ICH Q2(R1) guidelines for method validation:
Specificity : Spike plasma or tissue homogenates with the compound and confirm no matrix interference via LC-MS/MS .
Linearity : Test 5–100 µg/mL ranges; R² > 0.99 is acceptable.
Recovery : Compare extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) .
What are common synthetic impurities, and how are they controlled?
Q. Basic Research Focus
- Starting Material Residues : Unreacted 4-ethylphenol (detectable via GC-MS).
- Byproducts : N-alkylated pyrrolidine (e.g., quaternary ammonium salts) identified by LC-MS .
- Degradation Products : Hydrolyzed pyrrolidine (e.g., 3-pyrrolidinol) under acidic conditions .
Advanced Consideration
Implement Quality by Design (QbD) to define impurity control strategies. For example, a reaction quench with ice-cwater minimizes side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
